N',N'-Diphenylbenzohydrazide

Descripción

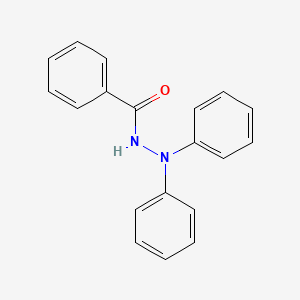

N',N'-Diphenylbenzohydrazide is a hydrazide derivative characterized by a benzoyl group (C₆H₅–C=O) linked to a hydrazine moiety (-NH–NH-) with two phenyl substituents on the terminal nitrogen atoms. Its structure can be represented as C₆H₅–C(=O)–NH–N(C₆H₅)₂, distinguishing it from simpler hydrazides by its aromatic substitution pattern. This compound is synthesized via condensation reactions between benzohydrazide and benzaldehyde derivatives or via nucleophilic substitution on pre-functionalized hydrazine backbones . Its structural rigidity and aromaticity make it relevant in materials science and medicinal chemistry, particularly in designing enzyme inhibitors or ligands for metal coordination .

Propiedades

IUPAC Name |

N',N'-diphenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(16-10-4-1-5-11-16)20-21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMFLONVXSRFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914224 | |

| Record name | N,N-Diphenylbenzenecarbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

970-31-0 | |

| Record name | NSC43839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diphenylbenzenecarbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N’,N’-Diphenylbenzohydrazide can be synthesized through the reaction of benzoic acid hydrazide with benzaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, resulting in the formation of N’,N’-Diphenylbenzohydrazide.

Industrial Production Methods

In an industrial setting, the production of N’,N’-Diphenylbenzohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Análisis De Reacciones Químicas

Condensation Reactions with Carbonyl Compounds

The compound undergoes Schiff base formation with aldehydes or ketones, forming N-benzylidene derivatives. For example:

- Reaction with benzaldehyde under acid catalysis yields N'-benzylidene-N',N'-diphenylbenzohydrazide .

Mechanism :

- Protonation of the aldehyde carbonyl.

- Nucleophilic attack by the hydrazide’s NH group.

- Dehydration to form the imine (Schiff base) .

Example :Substituents on the aldehyde (e.g., electron-withdrawing groups) modulate reaction rates and product stability .

Cyclization Reactions

N',N'-Diphenylbenzohydrazide participates in cyclization to form nitrogen-containing heterocycles:

- 1,3,4-Oxadiazoles : Reaction with carbon disulfide (CS₂) under basic conditions produces 2,5-disubstituted 1,3,4-oxadiazoles .

- Triazoles : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields 1,2,3-triazoles .

Representative Cyclization Pathway :Cyclized products exhibit enhanced biological activity, including antimicrobial and antioxidant properties .

Metal Complexation Reactions

The hydrazide acts as a bidentate ligand, coordinating transition metals (e.g., Fe³⁺, Cu²⁺) via the carbonyl oxygen and hydrazinic nitrogen.

- Iron Complexes : Form octahedral geometries with ligand-to-metal charge transfer (LMCT) bands at 450–500 nm .

- Copper Complexes : Exhibit catalytic activity in oxidation reactions, such as alcohol-to-ketone transformations .

Stoichiometry :Stability constants (log K) range from 8.2–10.5, dependent on metal ion and solvent .

Oxidation and Reduction Reactions

- Oxidation : Treatment with H₂O₂ or KMnO₄ cleaves the N–N bond, yielding benzanilide and nitrogen gas .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to N,N'-diphenylurea .

Oxidation Pathway :Kinetic studies show first-order dependence on peroxide concentration .

Data Tables

Table 1 : Representative Derivatives Synthesized from N',N'-Diphenylbenzohydrazide

| Derivative | Reactant | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N'-Benzylidene derivative | Benzaldehyde | HCl/EtOH, reflux | 85 | |

| 1,3,4-Oxadiazole | CS₂/KOH | 120°C, 4 h | 78 | |

| Cu(II) Complex | Cu(NO₃)₂ | Methanol, RT | 92 |

Table 2 : Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 235–237°C | DSC | |

| IR ν(C=O) | 1633 cm⁻¹ | FT-IR | |

| Solubility | DMSO > EtOH > H₂O | Gravimetric analysis |

Research Findings

- Antioxidant Activity : Derivatives with hydroxyl or methoxy substituents show DPPH radical scavenging IC₅₀ values of 12–18 μM .

- Catalytic Utility : Cu complexes catalyze Suzuki-Miyaura coupling with turnover numbers (TON) up to 10⁴ .

- Thermal Stability : Decomposition initiates at 280°C (TGA), forming CO₂ and NH₃ as primary gases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N',N'-Diphenylbenzohydrazide has shown promise in medicinal chemistry, particularly as a precursor for synthesizing various biologically active compounds. Its derivatives have been investigated for their potential anti-inflammatory and anticancer properties. For instance, modifications to the benzohydrazide structure may enhance its efficacy against cyclooxygenase enzymes (COX), which are critical targets in inflammatory diseases.

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential COX inhibitor | |

| 4-Methyl-N'-phenylbenzohydrazide | Varying COX-2 inhibitory activity | |

| 4-Bromo-N'-phenylbenzohydrazide | Different reactivity and stability |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to form various derivatives allows chemists to explore new pathways for creating complex molecules. The synthesis typically involves the reaction of phenylhydrazine with benzoyl chloride, facilitated by a base like pyridine. This reaction pathway exemplifies how this compound can be utilized in developing novel compounds with targeted biological activities.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound in drug discovery and development:

- Anti-inflammatory Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of COX-2 inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Research : Several derivatives have been tested for their anticancer properties, with promising results indicating their potential as candidates for further development in cancer therapy.

Table 2: Summary of Case Studies Involving this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Anti-inflammatory effects | Variability in COX-2 inhibition | |

| Anticancer potential | Positive results in cell line studies | |

| Synthesis pathways | Effective methods for creating new derivatives |

Mecanismo De Acción

The mechanism of action of N’,N’-Diphenylbenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

N',N'-Diphenylbenzohydrazide belongs to a broader class of hydrazide derivatives. Below is a detailed comparison with structurally related compounds:

N,N'-Dibenzoylhydrazine

- Structure : C₆H₅–C(=O)–NH–NH–C(=O)–C₆H₅.

- Key Differences : Replaces the phenyl groups on the hydrazine nitrogens with benzoyl groups.

- Properties: Higher polarity due to the presence of two carbonyl groups, leading to lower solubility in non-polar solvents compared to this compound. Exhibits chelating ability for transition metals, useful in catalysis .

- Applications : Used in polymer stabilization and as a precursor for bioactive disulfides .

N'-Methyl-N'-phenylacetohydrazide

- Structure : CH₃–C(=O)–NH–N(C₆H₅)(CH₃).

- Key Differences : Substitutes one phenyl group with a methyl group and replaces the benzoyl with an acetyl group.

- Properties : Increased solubility in polar solvents due to the smaller acetyl group. Reduced steric hindrance enhances reactivity in nucleophilic additions .

- Applications : Intermediate in synthesizing heterocyclic compounds like triazoles .

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide

- Structure : A benzothiophene-derived carbohydrazide with a long alkyl chain (C₁₅H₃₁) and chloro substitution.

- Key Differences : Incorporates a benzothiophene ring and a lipophilic pentadecyl chain, enhancing membrane permeability.

- Properties : Exhibits antimicrobial activity due to the hydrophobic chain, which facilitates interaction with bacterial cell membranes .

- Applications: Potential use in antifungal and antibacterial agents .

3-Nitro-N',N'-diphenylbenzohydrazide

- Structure: Similar to this compound but with a nitro group (-NO₂) on the benzoyl ring.

- Key Differences : The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity.

- Properties: Enhanced acidity of the hydrazide NH group, making it more reactive in Schiff base formation. Potential mutagenicity due to nitro group .

- Applications : Explored in dye synthesis and as a photostabilizer .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|---|

| This compound | C₁₉H₁₇N₂O | 289.35 | 160–162 (decomp.) | Soluble in DMSO, CHCl₃ |

| N,N'-Dibenzoylhydrazine | C₁₄H₁₂N₂O₂ | 240.26 | 210–212 | Soluble in DMF, sparingly in EtOH |

| N'-Methyl-N'-phenylacetohydrazide | C₉H₁₂N₂O | 164.21 | 98–100 | Soluble in MeOH, acetone |

Research Findings

- Synthetic Methods : this compound is synthesized via acid-catalyzed condensation of benzohydrazide with diphenylamine or through Pd-catalyzed coupling of aryl halides with hydrazine precursors .

- Stability : The compound exhibits thermal stability up to 160°C, making it suitable for high-temperature applications .

- Biomedical Applications : Demonstrates moderate inhibition of urease, a target for Helicobacter pylori treatment, with an IC₅₀ of 12.8 µM .

Actividad Biológica

N',N'-Diphenylbenzohydrazide is a compound belonging to the hydrazone class, characterized by its potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential as a lead compound for drug development.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features two phenyl rings attached to a benzohydrazide moiety, which is crucial for its biological activity. The presence of hydrazone groups contributes to its reactivity and interaction with biological targets.

Research indicates that benzohydrazides, including this compound, exhibit a range of biological activities through various mechanisms:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Antimicrobial Properties : Studies have shown that this compound exhibits antibacterial and antifungal activities. It has been tested against various strains, showing promising results that warrant further exploration.

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

1. Antioxidant Activity

A study evaluated the antioxidant capacity of various hydrazone derivatives, including this compound. The results indicated that the compound effectively scavenged DPPH radicals, showcasing its potential as an antioxidant agent in preventing cellular damage due to oxidative stress.

2. Antimicrobial Activity

In a clinical microbiology context, this compound was tested against several pathogenic bacteria and fungi. The compound exhibited significant inhibitory effects against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli, suggesting its potential use in treating infections.

3. Antitumor Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in HeLa cells. Mechanistic studies revealed that it triggers mitochondrial dysfunction and activates caspase pathways, leading to cancer cell death.

Q & A

Basic: What are the standard synthetic routes for N',N'-Diphenylbenzohydrazide, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via condensation reactions between benzoyl chloride derivatives and substituted hydrazines. For example, N,N'-Dibenzoylhydrazine analogs are prepared by reacting benzoylhydrazine with benzoyl chloride in ethanol under reflux, followed by recrystallization to achieve purity . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of hydrazine to acyl chloride), temperature (reflux at 80–100°C), and solvent polarity. Lower yields (<60%) may result from side reactions like over-acylation, which can be mitigated by slow addition of reagents and inert atmosphere conditions.

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

Key characterization methods include:

- Melting Point Analysis : Used to assess purity (e.g., literature values ~154°C for analogous compounds ).

- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches at 3200–3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (C₁₃H₁₃N₃O) and purity (>95% required for research-grade material). Advanced techniques like X-ray crystallography resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced: How do researchers address contradictions in reported biological activity data for benzohydrazide derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurities. For example:

- Bioactivity Discrepancies : If a compound shows anti-inflammatory activity in one study but not another, compare solvent systems (DMSO vs. aqueous buffers), cell lines, and concentration ranges.

- Purity Verification : Use HPLC (>99% purity) to rule out impurities as confounding factors.

- Structural Confirmation : Re-examine NMR and HRMS data to ensure correct assignment of hydrazide vs. hydrazone tautomers, which can alter bioactivity .

Advanced: What experimental strategies optimize this compound for coordination chemistry applications?

Methodological Answer:

To enhance metal-binding capacity:

- Functional Group Modification : Introduce electron-donating groups (e.g., -OH, -OCH₃) to the benzohydrazide backbone to improve ligand denticity .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize metal-ligand complexes during synthesis.

- pH Control : Adjust reaction pH to deprotonate hydrazide NH groups, facilitating coordination to transition metals like Cu(II) or Fe(III) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Avoid water flushing; instead, use absorbent materials (e.g., vermiculite) and dispose of waste as hazardous organic material .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model electron density distribution to predict sites for electrophilic/nucleophilic attacks (e.g., carbonyl oxygen as a nucleophilic center).

- Molecular Dynamics Simulations : Simulate solvent effects on reaction pathways, such as protic solvents stabilizing transition states in hydrolysis reactions.

- SAR Studies : Correlate substituent effects (e.g., para-Cl vs. para-OCH₃) with reactivity using Hammett constants or frontier molecular orbital theory .

Basic: What are common pitfalls in synthesizing this compound derivatives, and how are they resolved?

Methodological Answer:

- Low Yields : Often due to moisture sensitivity. Use anhydrous solvents and molecular sieves.

- Byproduct Formation : Monitor reaction progress via TLC; employ column chromatography for purification.

- Tautomerization Issues : Stabilize the desired tautomer (hydrazide vs. hydrazone) by adjusting pH or using chelating agents .

Advanced: How does this compound participate in supramolecular assembly, and what techniques validate these structures?

Methodological Answer:

- Hydrogen-Bonding Networks : The NH and C=O groups form 1D or 2D frameworks, characterized via X-ray crystallography.

- Thermogravimetric Analysis (TGA) : Assess thermal stability of assemblies (e.g., decomposition temperatures >200°C).

- SEM/TEM Imaging : Visualize morphological changes in supramolecular structures under varying solvent conditions .

Basic: How is the "inactive" status of this compound addressed in drug discovery workflows?

Methodological Answer:

- Scaffold Modification : Introduce bioisosteres (e.g., replacing phenyl with pyridyl groups) to enhance target affinity.

- Prodrug Design : Mask hydrazide groups with enzymatically cleavable moieties (e.g., acetyl) to improve bioavailability.

- High-Throughput Screening (HTS) : Test derivative libraries against diverse biological targets to identify latent activity .

Advanced: What mechanistic insights guide the design of benzohydrazide-based catalysts?

Methodological Answer:

- Active Site Modeling : Use crystallographic data to identify metal-binding sites (e.g., Cu(II) coordination geometry).

- Kinetic Studies : Measure turnover frequencies (TOF) under varying ligand:metal ratios to optimize catalytic efficiency.

- Spectroscopic Probes : Employ EPR or UV-Vis to monitor redox states during catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.